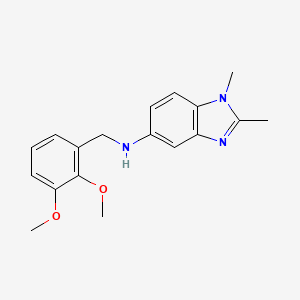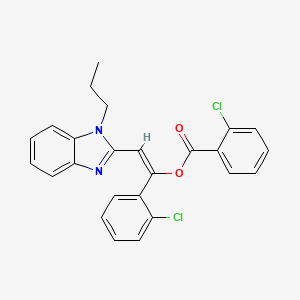![molecular formula C22H28N4O B5323448 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidinones. It was first synthesized in the 1980s by the pharmaceutical company Hoffmann-La Roche. Ro 15-4513 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but does not activate the receptor. By blocking the benzodiazepine site, this compound 15-4513 can prevent the effects of benzodiazepines, which include sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have several biochemical and physiological effects. In animal studies, it has been found to increase the release of dopamine in the striatum, which is a region of the brain involved in the regulation of movement and reward. It has also been found to decrease the release of acetylcholine in the hippocampus, which is a region of the brain involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 in lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively block the effects of benzodiazepines without affecting other neurotransmitter systems. However, one limitation of using this compound 15-4513 is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513. One area of interest is its potential use in the treatment of addiction. Studies have suggested that this compound 15-4513 may be able to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. Another area of interest is its potential use in the treatment of anxiety disorders. This compound 15-4513 has been found to have anxiogenic effects in some studies, which means that it may be able to counteract the anxiolytic effects of benzodiazepines. Finally, this compound 15-4513 may have potential applications in the study of the GABA-A receptor and its role in neurotransmission.
Métodos De Síntesis
The synthesis of 1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 involves several steps. First, 2-methylphenylhydrazine is reacted with 4-bromobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 1,4-diazepane to form a hydrazone intermediate. Finally, this hydrazone intermediate is reacted with imidazolidine-2-one to form this compound 15-4513.
Aplicaciones Científicas De Investigación
1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone 15-4513 has been widely used in scientific research as a selective antagonist for the benzodiazepine site on the GABA-A receptor. This receptor is a type of ionotropic receptor that is involved in the regulation of neurotransmission in the central nervous system. By blocking the benzodiazepine site on this receptor, this compound 15-4513 can selectively inhibit the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Propiedades
IUPAC Name |
1-[4-[[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-18-5-2-3-6-21(18)25-13-4-12-24(15-16-25)17-19-7-9-20(10-8-19)26-14-11-23-22(26)27/h2-3,5-10H,4,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNMKJDKVCNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN(CC2)CC3=CC=C(C=C3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)

![(3aR*,5S*,6S*,7aS*)-2-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5323406.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5323419.png)
![3-chloro-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}thiophene-2-carboxamide](/img/structure/B5323434.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323446.png)

![(3R*,3aR*,7aR*)-1-(isoxazol-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323466.png)